N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
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Biological Activity
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H20N4O2S3
- Molecular Weight : 396.54 g/mol
- CAS Number : 1421509-74-1
The structure incorporates a thiazole ring, a pyrazole moiety, and sulfonamide functionalities, which are known to contribute to various biological activities.
This compound exhibits several biological activities primarily through the inhibition of specific enzymes and cellular pathways:
- Carbonic Anhydrase Inhibition : The compound has been evaluated as an inhibitor of human carbonic anhydrases (CAs), specifically isoforms CA IX and CA XII. These isoforms are often overexpressed in tumors and play a role in tumor microenvironment regulation .
- Antitumor Activity : In vitro studies have shown that the compound can reduce cell viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism involves the induction of apoptosis and inhibition of migration in these cells under hypoxic conditions .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity against HIV by acting on reverse transcriptase, although further research is necessary to establish these effects conclusively .
Case Studies and Experimental Data
Several studies have reported on the biological activity of related compounds that share structural similarities with this compound:
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound 16a | CA IX Inhibition | 51.6 | |
Compound 16b | CA IX Inhibition | 99.6 | |
Compound R 10L 4 | Anti-HIV Activity | 0.007 |
These findings indicate that modifications in the molecular structure can significantly influence biological activity.
Toxicological Profile
While the efficacy of this compound is promising, its safety profile is crucial for further development. Toxicity studies on zebrafish embryos have been conducted to assess developmental toxicity and teratogenic effects . These studies are essential for understanding the therapeutic window and potential side effects.
Properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-9-7-10(2)20(18-9)15-17-13(8-24-15)5-6-16-25(21,22)14-11(3)19-23-12(14)4/h7-8,16H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPAUJCFLIBZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.